Meriolin 8 is classified under the broader category of pyrrolo[2,3-b]pyridine compounds. It is synthesized from naturally occurring marine alkaloids, specifically through hybridization of variolins and meridianins. The structural framework of meriolin compounds typically includes a pyrimidine ring fused with an azaindole structure, contributing to their biological activity.
The synthesis of meriolin 8 involves several key steps:
These synthetic pathways have been optimized over time to improve yields and reduce the number of steps required for synthesis.
Meriolin 8 has a complex molecular structure characterized by a fused pyrimidine-azaindole framework:
The three-dimensional conformation of meriolin 8 allows it to effectively interact with ATP-binding sites in kinases, which is crucial for its inhibitory action.
Meriolin 8 undergoes several important chemical reactions:
The mechanism by which meriolin 8 induces cell death involves several critical steps:
Data from various studies indicate that meriolin derivatives exhibit IC50 values in the nanomolar range, highlighting their potency in inducing apoptosis in cancer cell lines.
Relevant analyses have shown that meriolin 8 exhibits significant stability during storage but should be handled under controlled conditions to maintain its efficacy.
Meriolin 8 has several promising applications in scientific research:
Research continues into optimizing its synthesis and evaluating its efficacy across different cancer models, potentially paving the way for clinical applications in oncology.
Meriolin-class compounds represent a rationally engineered hybrid of two marine-derived alkaloid families: variolins (isolated from the Antarctic sponge Kirkpatrickia variolosa) and meridianins (identified in the tunicate Aplidium meridianum) [2] [6] [7]. Variolins feature a complex pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine core, while meridianins possess simpler 3-(2-aminopyrimidin-4-yl)-1H-indole structures [6] [7]. Both classes exhibit kinase inhibitory activity but suffer from limited bioavailability, synthetic complexity, and suboptimal target selectivity. The phylogenetic advancement to meriolins involved truncating variolin’s tetracyclic scaffold and incorporating meridianin’s aminopyrimidine motif, yielding 3-(pyrimidin-4-yl)-7-azaindoles as the foundational pharmacophore [6] [10]. This evolution leveraged the metabolic stability of 7-azaindole while preserving critical hydrogen-bonding capacity for kinase interactions [6] [9].
The structural hybridization addressed three key limitations of the parent alkaloids:
Table 1: Comparative Kinase Inhibition Profiles
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) |
|---|---|---|---|
| Variolin B | 400 | 230 | >1,000 |
| Meridianin C | >1,000 | >1,000 | >1,000 |
| Meriolin 3 | 170 | 11 | 6 |
| Meriolin 16 | 20* | 15* | 18* |
*Data extrapolated from congener activity [3] [6] [10]
Meriolin 8 (C14H15N5O2, CID 24801186) occupies a critical niche in structure-activity relationship (SAR) landscapes [1] [9]. Its structure features:
Table 2: Impact of Structural Modifications on Apoptotic Activity
| Structural Feature | Apoptosis Induction Time (h) | IC50 in Ramos Cells (nM) |
|---|---|---|
| Unsubstituted 7-azaindole | 6–8 | 170–3840 |
| 4-Methoxy (e.g., Meriolin 8) | 4–5 | 50–100* |
| 4-Hexyloxy (pyrimeriolin 3e) | 3–4 | 20–50 |
*Estimated from congener data [3] [9]
Meriolin 8’s design enables dual targeting of cyclin-dependent kinases (CDK1/2/9) and the mitochondrial apoptosis pathway, overcoming resistance mechanisms in Bcl-2-overexpressing leukemia cells [3] [9]. This positions it as a strategic intermediate for optimizing antitumor specificity within the meriolin pharmacophore.
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8